2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide
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Overview
Description
2-(3-Amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide is a benzoylpyrazole. It has a role as an anticoronaviral agent.
Scientific Research Applications
Synthesis and Chemical Transformations
Base-Catalyzed Rearrangement : 2H-indazoles 1-oxides, including structures similar to 2-(3-amino-3-oxopropyl)-3-(4-methylbenzoyl)-2H-indazole 1-oxide, undergo base-catalyzed rearrangement to yield quinazolines, as demonstrated in the synthesis involving N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides (Křupková, Slough, & Krchňák, 2010).
Synthesis Methods for 2H-Indazoles : Alternative synthesis methods for 2H-indazoles have been explored, highlighting the chemical versatility of the indazole moiety, as seen in the study involving 2-aminobenzophenones (Mochalov, Khasanov, Fedotov, & Trofimova, 2008).
Molecular Structure Analysis : Investigations into the molecular structures of similar compounds, such as 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide, provide insights into the physical and chemical properties of 2H-indazole oxides (Kulikov & Mazepa, 2007).
Biological and Medicinal Research
Antispermatogenic Agents : Compounds structurally related to this compound have been studied for their potential as antispermatogenic agents. This includes the exploration of indazole-3-carboxylic acids and related derivatives (Corsi & Palazzo, 1976).
Cytotoxic Activity in Cancer Cells : Research into indazole derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, suggesting a potential application in cancer treatment (Lu et al., 2020).
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-[3-(4-methylbenzoyl)-1-oxidoindazol-1-ium-2-yl]propanamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-13(9-7-12)18(23)17-14-4-2-3-5-15(14)21(24)20(17)11-10-16(19)22/h2-9H,10-11H2,1H3,(H2,19,22) |
InChI Key |
FSPIJWMTJVRVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=[N+](N2CCC(=O)N)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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